molecular formula C15H21N3O2 B6444165 1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one CAS No. 2640835-63-6

1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B6444165
CAS No.: 2640835-63-6
M. Wt: 275.35 g/mol
InChI Key: DEQBYYUYLVRTKE-UHFFFAOYSA-N
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Description

The compound “1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one” is a complex organic molecule. It contains several functional groups, including a pyridine ring, an azetidine ring, a piperidine ring, and a ketone group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyridine, azetidine, and piperidine rings contribute to the rigidity of the molecule, while the ketone group may participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The pyridine ring might participate in electrophilic substitution reactions, the azetidine and piperidine rings might undergo ring-opening reactions, and the ketone group could be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the pyridine ring might increase its polarity and hence its solubility in polar solvents . The ketone group could potentially form hydrogen bonds, influencing its boiling and melting points .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Its potential biological activities could also be explored, which might lead to the development of new drugs .

Properties

IUPAC Name

1-[4-(3-pyridin-4-yloxyazetidin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-12(19)17-8-4-13(5-9-17)18-10-15(11-18)20-14-2-6-16-7-3-14/h2-3,6-7,13,15H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQBYYUYLVRTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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